molecular formula C26H28N4O3 B2825717 2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(4-ethylphenyl)acetamide CAS No. 941977-42-0

2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(4-ethylphenyl)acetamide

Cat. No.: B2825717
CAS No.: 941977-42-0
M. Wt: 444.535
InChI Key: CPVOGJFLGWDEIF-UHFFFAOYSA-N
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Description

The compound 2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(4-ethylphenyl)acetamide belongs to the pyrazolo[1,5-a]pyrazine class, characterized by a bicyclic heteroaromatic core. Key structural features include:

  • A 4-butoxyphenyl substituent at the pyrazolo[1,5-a]pyrazine C2 position.
  • A 4-oxo group at the pyrazinone ring.
  • An N-(4-ethylphenyl)acetamide side chain at the C5 position.

This scaffold is designed to modulate physicochemical properties (e.g., lipophilicity, solubility) and biological interactions through its substituents.

Properties

CAS No.

941977-42-0

Molecular Formula

C26H28N4O3

Molecular Weight

444.535

IUPAC Name

2-[2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-(4-ethylphenyl)acetamide

InChI

InChI=1S/C26H28N4O3/c1-3-5-16-33-22-12-8-20(9-13-22)23-17-24-26(32)29(14-15-30(24)28-23)18-25(31)27-21-10-6-19(4-2)7-11-21/h6-15,17H,3-5,16,18H2,1-2H3,(H,27,31)

InChI Key

CPVOGJFLGWDEIF-UHFFFAOYSA-N

SMILES

CCCCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NC4=CC=C(C=C4)CC

solubility

not available

Origin of Product

United States

Chemical Reactions Analysis

2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(4-ethylphenyl)acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used, but they typically involve modifications to the pyrazolo[1,5-a]pyrazine core or the attached phenyl groups .

Mechanism of Action

The mechanism of action of 2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(4-ethylphenyl)acetamide is likely related to its interaction with specific molecular targets and pathways. The pyrazolo[1,5-a]pyrazine core can interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. This interaction can lead to the observed biological effects, such as antiviral or anticancer activity . Further studies are needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Molecular Properties

The target compound’s 4-butoxyphenyl and N-(4-ethylphenyl) groups distinguish it from analogs. Below is a comparative analysis:

Compound ID/Name Core Structure Key Substituents Molecular Formula Molecular Weight Key Properties/Applications Reference
Target Compound Pyrazolo[1,5-a]pyrazine 4-butoxyphenyl, N-(4-ethylphenyl) Likely C25H27N5O3 ~437.5 (est.) Not explicitly stated (structural focus) N/A
G419-0163 (N-(4-ethylphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide) Pyrazolo[1,5-a]pyrazine 4-methylphenyl, N-(4-ethylphenyl) C23H22N4O2 386.45 Screening compound (44 mg available)
G419-0211 (N-[2-(4-chlorophenyl)ethyl]-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide) Pyrazolo[1,5-a]pyrazine 4-methylphenyl, N-(4-chlorophenethyl) C23H21ClN4O2 420.9 Screening compound (53 mg available)
9a (N-Cyclohexyl-2-(7-(2,4-dichlorobenzyl)-6-oxo-6,7-dihydro[1,2,3]triazolo[1,5-a]pyrazin-5-yl)-2-(p-tolyl)acetamide) Triazolo[1,5-a]pyrazine Dichlorobenzyl, p-tolyl, cyclohexyl C29H28Cl2N6O2 575.5 High-yield synthesis (98%); solid state stability
2-(4-Bromophenyl)-N-(pyrazin-2-yl)acetamide Pyrazine-acetamide 4-bromophenyl, pyrazine C12H10BrN3O 292.1 Crystallographic data (S(6) hydrogen bonding)
Key Observations:
  • Heterocyclic Core : Pyrazolo[1,5-a]pyrazine derivatives (target, G419-0163, G419-0211) differ from triazolo[1,5-a]pyrazine analogs (9a) in electronic properties and hydrogen-bonding capacity, affecting target binding .
  • Crystallography : The pyrazine-acetamide analog () exhibits a dihedral angle of 54.6° between aromatic rings, suggesting conformational flexibility that may influence bioactivity .

Biological Activity

The compound 2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(4-ethylphenyl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Structural Overview

The molecular formula of this compound is C25H30N4O3C_{25}H_{30}N_{4}O_{3}, with a molecular weight of approximately 462.54 g/mol. The structure features a pyrazolo[1,5-a]pyrazine core , which is known for diverse biological activities, particularly as a kinase inhibitor. The presence of butoxy and ethyl substituents contributes to its unique pharmacological properties.

Research indicates that compounds within the pyrazolo[1,5-a]pyrazine class often act as inhibitors of various kinases involved in cell signaling pathways. These pathways are critical in regulating cell growth and proliferation, making such compounds promising candidates for cancer therapy. The specific mechanisms through which this compound exerts its effects are still under investigation, but it is hypothesized to modulate enzyme activity or receptor interactions.

Anticancer Properties

Preliminary studies suggest that This compound may exhibit significant anticancer properties. The compound's ability to inhibit key kinases could disrupt cancer cell proliferation and survival pathways.

Biological Activity Mechanism Potential Applications
AnticancerKinase inhibitionCancer therapy
Anti-inflammatoryCytokine modulationTreatment of inflammatory diseases
AntioxidantFree radical scavengingNeuroprotection

Anti-inflammatory Effects

In addition to its anticancer potential, the compound may possess anti-inflammatory properties. Its structural features suggest it could modulate cytokine release and reduce inflammation in various models.

Antioxidant Activity

The butoxy substituent may enhance the compound's ability to scavenge free radicals, contributing to its antioxidant activity. This property could be beneficial in neurodegenerative diseases where oxidative stress plays a significant role.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of This compound :

  • Kinase Inhibition Studies : Research has shown that pyrazolo[1,5-a]pyrazine derivatives can effectively inhibit various kinases, leading to reduced tumor growth in preclinical cancer models.
  • Inflammation Models : In vitro studies demonstrated that similar compounds reduced pro-inflammatory cytokine levels in macrophage cultures, suggesting potential therapeutic applications in inflammatory diseases.
  • Oxidative Stress Assessment : Compounds with similar structures were evaluated for their ability to reduce oxidative stress markers in neuronal cells, indicating protective effects against neurodegeneration.

Q & A

Q. What are the key steps and challenges in synthesizing 2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(4-ethylphenyl)acetamide?

  • Synthesis Methodology : The compound is synthesized via multi-step reactions, typically involving:
  • Cyclization : Formation of the pyrazolo[1,5-a]pyrazine core using precursors like aminopyrazoles and diketones under reflux conditions (e.g., DMF, 80–100°C) .
  • Substitution : Introduction of the 4-butoxyphenyl group via nucleophilic aromatic substitution or coupling reactions. The 4-ethylphenyl acetamide moiety is attached through amide bond formation using coupling agents like EDC/HOBt .
  • Challenges : Low yields due to steric hindrance from bulky substituents (e.g., butoxy and ethylphenyl groups). Optimization of reaction time, temperature, and catalyst (e.g., Pd for cross-coupling) is critical .

Q. What analytical techniques are recommended for characterizing this compound and ensuring purity?

  • Characterization Workflow :
  • Structural Confirmation : ¹H/¹³C NMR to verify substituent positions and core integrity. For example, the pyrazolo[1,5-a]pyrazine core shows distinct aromatic proton signals at δ 7.5–8.5 ppm .
  • Purity Assessment : HPLC (C18 column, acetonitrile/water gradient) to detect impurities (<2% threshold). Mass spectrometry (ESI-MS) confirms molecular weight .
  • Crystallography : Single-crystal X-ray diffraction (if crystallizable) resolves tautomeric forms or stereochemical ambiguities .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

  • SAR Design :
  • Substituent Variation : Compare analogs with different substituents (Table 1). For example, replacing the butoxy group with ethoxy or chloro groups alters lipophilicity and target binding .
  • Biological Assays : Test analogs in enzyme inhibition assays (e.g., COX-2 for anti-inflammatory activity) or cell viability assays (e.g., MTT in cancer lines) .

Table 1 : Substituent Effects on Activity

Substituent (R)Biological Activity (IC₅₀)Key Observation
4-Butoxyphenyl12.3 µM (COX-2)Optimal balance of lipophilicity and potency
4-Chlorophenyl8.9 µM (COX-2)Enhanced binding but reduced solubility
4-Ethoxyphenyl15.7 µM (COX-2)Lower activity due to reduced steric bulk

Q. How can contradictory spectral data (e.g., tautomerism or by-products) be resolved during analysis?

  • Resolution Strategies :
  • Dynamic NMR : Detect tautomeric equilibria (e.g., amine-imine forms) by variable-temperature NMR .
  • LC-MS/MS : Identify by-products (e.g., incomplete substitution or oxidation) and optimize purification (e.g., column chromatography) .
  • Computational Modeling : DFT calculations predict stable tautomers or conformers, guiding experimental validation .

Q. What strategies improve solubility and bioavailability for in vivo studies?

  • Approaches :
  • Prodrug Design : Introduce hydrolyzable groups (e.g., phosphate esters) to enhance aqueous solubility .
  • Nanoformulation : Encapsulate in liposomes or PEGylated nanoparticles to improve plasma stability .
  • Co-Crystallization : Co-crystals with succinic acid or cyclodextrins enhance dissolution rates .

Q. How can researchers design assays to evaluate anti-inflammatory or anticancer mechanisms?

  • Assay Development :
  • In Vitro : COX-2 inhibition (ELISA), NF-κB luciferase reporter assays, or cytokine profiling (IL-6/TNF-α) in macrophages .
  • In Vivo : Murine models of inflammation (e.g., carrageenan-induced paw edema) or xenograft tumors. Monitor pharmacokinetics (Cmax, AUC) .
  • Target Identification : Use affinity chromatography or CETSA (Cellular Thermal Shift Assay) to identify binding proteins .

Methodological Guidance for Data Interpretation

  • Handling Synthetic By-Products :
    • Use preparative HPLC to isolate minor impurities (>95% purity). Characterize by-products via HRMS and 2D NMR to trace reaction pathways .
  • Statistical Validation :
    • Apply ANOVA for biological replicate analysis (n ≥ 3). Use cheminformatics tools (e.g., MOE, Schrodinger) for SAR modeling .

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